molecular formula C18H20FN3O3 B12241396 4-[(3-Fluoro-4-methoxyphenyl)methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one

4-[(3-Fluoro-4-methoxyphenyl)methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one

Cat. No.: B12241396
M. Wt: 345.4 g/mol
InChI Key: VBZQLNXPIZUXAU-UHFFFAOYSA-N
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Description

4-[(3-Fluoro-4-methoxyphenyl)methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one is a complex organic compound that features a piperazine ring substituted with a fluoro-methoxyphenyl group and a methoxypyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Fluoro-4-methoxyphenyl)methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Fluoro-4-methoxyphenyl)methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[(3-Fluoro-4-methoxyphenyl)methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(3-Fluoro-4-methoxyphenyl)methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one involves its interaction with specific molecular targets and pathways. This compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

4-[(3-Fluoro-4-methoxyphenyl)methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C18H20FN3O3

Molecular Weight

345.4 g/mol

IUPAC Name

4-[(3-fluoro-4-methoxyphenyl)methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one

InChI

InChI=1S/C18H20FN3O3/c1-24-16-4-3-13(9-15(16)19)11-21-7-8-22(18(23)12-21)14-5-6-20-17(10-14)25-2/h3-6,9-10H,7-8,11-12H2,1-2H3

InChI Key

VBZQLNXPIZUXAU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(C(=O)C2)C3=CC(=NC=C3)OC)F

Origin of Product

United States

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